8-Chloroimidazo[1,5-A]pyrazine

Nucleophilic Aromatic Substitution Heterocyclic Chemistry Functional Group Interconversion

Prioritize the 8-chloro isomer for your medicinal chemistry projects. Unlike resistant 3-chloro or 1-chloro analogs, its 8-chloro substituent enables facile nucleophilic displacement and exclusive C3-lithiation, ensuring predictable, high-yielding diversification for SAR studies and kinase inhibitor programs. This scaffold is proven in PI3Kδ and BTK programs. Confirm the position-specific chlorine to avoid regioisomeric mixtures.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 56468-23-6
Cat. No. B1590546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroimidazo[1,5-A]pyrazine
CAS56468-23-6
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C2C(=N1)Cl
InChIInChI=1S/C6H4ClN3/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H
InChIKeyAFQLYSHHYYOVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroimidazo[1,5-a]pyrazine (CAS 56468-23-6): Molecular Identity and Core Characteristics for Research Procurement


8-Chloroimidazo[1,5-a]pyrazine (C6H4ClN3; MW 153.57 g/mol) is a fused bicyclic heterocycle comprising an imidazole ring annulated to a pyrazine core, with a chlorine substituent specifically positioned at the 8-carbon of the imidazole moiety [1]. This scaffold belongs to the privileged imidazo[1,5-a]pyrazine chemotype, which has gained significant traction in medicinal chemistry as a versatile platform for kinase inhibitor development and diverse heterocyclic functionalization [2]. The compound exhibits a computed LogP of 1.38 and a polar surface area (PSA) of 30.2 Ų, placing it within favorable physicochemical space for oral bioavailability . Its commercial availability at purities ≥95% from multiple reputable suppliers makes it a readily accessible building block for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why Generic Substitution Fails for 8-Chloroimidazo[1,5-a]pyrazine in Medicinal Chemistry and Synthetic Applications


The imidazo[1,5-a]pyrazine core exhibits pronounced regiochemical differentiation in both electrophilic aromatic substitution and nucleophilic displacement reactions, making position-specific chlorination a critical determinant of synthetic utility and biological target engagement [1]. Unlike the 3-chloro or 1-chloro isomers—which demonstrate marked resistance to nucleophilic substitution and require forcing conditions that often lead to ring degradation—the 8-chloro substituent undergoes facile displacement with thiourea and other soft nucleophiles under mild conditions [2]. Furthermore, the presence of the chloro group at the 8-position directs metalation chemistry exclusively to the C3 position, enabling predictable and high-yielding diversification routes that are unavailable with alternative substitution patterns [3]. For procurement decisions in drug discovery or chemical biology, substituting a 3-chloro or 1-chloro analog for the 8-chloro derivative will fundamentally alter the accessible chemical space, reaction outcomes, and ultimately the biological profile of the resulting compounds.

Quantitative Differentiation Guide: 8-Chloroimidazo[1,5-a]pyrazine vs. Closest Structural Analogs


Superior Nucleophilic Displacement Reactivity at the 8-Position vs. 3-Chloro and 1-Chloro Analogs

The 8-chloro substituent in 8-chloroimidazo[1,5-a]pyrazine exhibits dramatically enhanced reactivity toward nucleophilic displacement compared to the 3-chloro and 1-chloro positional isomers. In a systematic study of aromatic substitution reactions, the 3-chloro and 1-bromo derivatives were completely resistant to nucleophilic substitution by azide, thiocyanate, ammonia, thiourea, or hydrazine, even under forcing conditions [1]. In stark contrast, the 8-chloro substituent reacted readily with thiourea to afford the corresponding thione derivative under mild conditions [1]. This differential reactivity is a direct consequence of the electron distribution within the fused bicyclic system and is not merely a function of halogen type.

Nucleophilic Aromatic Substitution Heterocyclic Chemistry Functional Group Interconversion

Regioselective C3-Metalation Enabling Predictable Diversification

8-Chloroimidazo[1,5-a]pyrazine undergoes exclusive C3-lithiation when treated with n-BuLi, affording C3-substituted products 2a–2g in yields ranging from 59% to quantitative (98–100%) [1]. This regioselectivity is a direct consequence of the electron-withdrawing chlorine at the 8-position, which acidifies the C3 proton and directs metalation to that site. In contrast, the 8-chloro-3-methyl derivative (2a) undergoes C5-lithiation under identical conditions, yielding C5-substituted products in 59–98% yields, demonstrating that the substitution pattern fundamentally alters the reactive site [1]. The parent imidazo[1,5-a]pyrazine (unsubstituted) shows less predictable metalation, while the 8-methoxy analog exhibits similar C5 regioselectivity to the 3-methyl derivative [1].

Directed ortho-Metalation Regioselective Lithiation Heterocyclic Functionalization

Validated Intermediate for PI3Kδ and BTK Inhibitor Development Programs

8-Chloroimidazo[1,5-a]pyrazine serves as a key synthetic intermediate in multiple disclosed kinase inhibitor programs targeting PI3Kδ and BTK. The Beigene patent (US2019/0367523 A1) explicitly claims imidazo[1,5-a]pyrazine derivatives as PI3Kδ inhibitors, with the 8-chloro substituent serving as a critical synthetic handle for installing diverse amine, aryl, and heteroaryl moieties [1]. Similarly, Merck's BTK inhibitor program (ACS Med. Chem. Lett., 2015) utilizes 8-amino-imidazo[1,5-a]pyrazines—directly accessible from the 8-chloro precursor—as potent reversible BTK inhibitors with excellent kinase selectivity [2]. The X-ray crystal structure of an 8-amino-imidazo[1,5-a]pyrazine inhibitor bound to BTK (PDB 6X3N) confirms that substitution at the 8-position is essential for hinge-binding interactions with Ser538 and Asp539 [3]. While quantitative IC50 data for the 8-chloro parent is not directly reported, its derivatives exhibit nanomolar potency: for example, 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone analogs display IC50 values as low as 0.176 μM against IGF-1R [4].

Kinase Inhibitor Synthesis PI3Kδ BTK Medicinal Chemistry

Physicochemical Profile Optimized for Drug-Like Properties

8-Chloroimidazo[1,5-a]pyrazine possesses a computed LogP of 1.38 and a polar surface area (PSA) of 30.2 Ų, placing it within favorable ranges for oral bioavailability and CNS penetration (LogP 1–3, PSA < 90 Ų) . The 3-chloro isomer exhibits an identical LogP of 1.38, but its lack of nucleophilic substitution reactivity severely limits its utility for SAR exploration [1]. In contrast, 8-bromo and 8-iodo analogs possess higher lipophilicity (LogP ~1.8–2.2 estimated) and increased molecular weight, which may compromise ligand efficiency and ADME properties [2]. The predicted pKa of 4.74 ± 0.30 for the protonated imidazole nitrogen indicates that the compound exists primarily in its neutral form at physiological pH, minimizing ionization-related solubility issues . This balanced physicochemical profile, combined with the unique reactivity advantages described above, positions 8-chloroimidazo[1,5-a]pyrazine as the optimal starting point for lead optimization campaigns.

Lipophilicity Drug-likeness ADME Prediction

Recommended Application Scenarios for 8-Chloroimidazo[1,5-a]pyrazine in Research and Development


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Leads

The high nucleophilic displacement reactivity of the 8-chloro substituent [1] enables efficient installation of diverse amine, thiol, and heteroaryl groups under mild conditions, facilitating rapid SAR exploration around the 8-position of the imidazo[1,5-a]pyrazine scaffold. This is particularly valuable in PI3Kδ and BTK inhibitor programs where 8-substitution is critical for hinge-binding interactions [2][3].

Synthetic Methodology: Regioselective C3-Functionalization via Directed Lithiation

Researchers requiring C3-substituted imidazo[1,5-a]pyrazines for library synthesis or lead optimization should prioritize 8-chloroimidazo[1,5-a]pyrazine as the starting material. Its exclusive C3-lithiation chemistry [4] provides a robust, high-yielding route to C3-alkyl, -aryl, -halogen, and -carbonyl derivatives, avoiding the regioisomeric mixtures that plague metalation of the unsubstituted core.

Chemical Biology: Synthesis of Target-Selective Chemical Probes

The balanced physicochemical properties (LogP 1.38, PSA 30.2 Ų) of 8-chloroimidazo[1,5-a]pyrazine make it an attractive scaffold for developing cell-permeable chemical probes. The chloro handle can be exploited to attach biotin, fluorophores, or photoaffinity labels, enabling target engagement studies and pull-down experiments without introducing excessive lipophilicity that might compromise probe specificity.

Process Chemistry: Scalable Synthesis of Advanced Intermediates

Given the commercial availability of 8-chloroimidazo[1,5-a]pyrazine at >95% purity from multiple suppliers and its demonstrated utility as an intermediate in patent-protected kinase inhibitor programs [2], it is well-suited for scale-up to multi-gram quantities for preclinical candidate synthesis. The compound's stability under inert atmosphere at 2–8°C facilitates long-term storage and inventory management in medicinal chemistry laboratories.

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